
N-(3-Phenylpropyl)-1H-indole-2-carboxamide
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Overview
Description
N-(3-Phenylpropyl)-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core structure with a phenylpropyl group attached to the nitrogen atom and a carboxamide group at the second position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylpropyl)-1H-indole-2-carboxamide typically involves the reaction of 3-phenylpropylamine with indole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCl) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The product is then purified using silica gel column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-Phenylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(3-Phenylpropyl)-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-(3-Phenylpropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
N-(3-Phenylpropyl)-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
N-(3-Phenylpropyl)-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the third position of the indole ring.
N-(3-Phenylpropyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-(3-Phenylpropyl)-1H-indole-2-methanamine: Similar structure but with a methanamine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
N-(3-Phenylpropyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the indole derivative class, characterized by an indole core with a phenylpropyl side chain and a carboxamide functional group. This structural configuration is crucial for its interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C16H18N2O2 |
Molecular Weight | 270.33 g/mol |
Solubility | Soluble in organic solvents (e.g., DMSO) |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The carboxamide moiety facilitates hydrogen bonding, which is essential for modulating the activity of target proteins.
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interaction. This mechanism is particularly relevant in metabolic pathways associated with lipid metabolism and inflammation.
- Gene Expression Modulation : Research has shown that this compound can influence gene expression profiles related to lipid metabolism, leading to significant reductions in triglyceride levels in hyperlipidemic models .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. It has demonstrated activity against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound exhibits bactericidal effects at concentrations close to its Minimum Inhibitory Concentration (MIC) .
2. Hypolipidemic Effects
In a study involving acute hyperlipidemia induced by Triton WR1339 in rats, this compound significantly downregulated genes associated with lipid metabolism such as Apoc3 and Apob. This suggests potential therapeutic applications in managing hyperlipidemia and related cardiovascular diseases .
3. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating conditions characterized by chronic inflammation.
Case Study 1: Antimycobacterial Activity
A study synthesized several indole derivatives and tested their efficacy against Mtb. This compound was among the top candidates, showing significant bactericidal activity without apparent toxicity to mammalian cells .
Case Study 2: Lipid Metabolism Regulation
In another investigation focusing on lipid metabolism, the compound was shown to effectively lower triglyceride levels by modulating gene expression related to lipid synthesis and transport in an animal model .
Properties
Molecular Formula |
C18H18N2O |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-(3-phenylpropyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H18N2O/c21-18(17-13-15-10-4-5-11-16(15)20-17)19-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,13,20H,6,9,12H2,(H,19,21) |
InChI Key |
RUVMVFFYHGKXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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